4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID
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Overview
Description
4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves the reaction of 4-(carboxymethyl)phenylboronic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base, such as potassium carbonate, and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 4-(Carboxymethyl)phenylboronic acid
- 4-(Carboxyphenyl)boronic acid
- 3-(Carboxymethyl)phenylboronic acid
Comparison: 4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID is unique due to its specific structural features, such as the carbamoyl linkage and the butanoic acid moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the carbamoyl group enhances its potential as an enzyme inhibitor, while the butanoic acid moiety may improve its solubility and bioavailability .
Properties
IUPAC Name |
5-[4-(carboxymethyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(2-1-3-12(16)17)14-10-6-4-9(5-7-10)8-13(18)19/h4-7H,1-3,8H2,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGYPGOPDEMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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